Benzonitrile, 2,3-dihydroxy-5-(2-fluorobenzoyl)-
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Overview
Description
Benzonitrile, 2,3-dihydroxy-5-(2-fluorobenzoyl)-: is a complex organic compound that features a benzonitrile core substituted with hydroxyl and fluorobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 2,3-dihydroxy-5-(2-fluorobenzoyl)- typically involves multi-step organic reactions. One common method is the reaction of benzaldehyde derivatives with hydroxylamine hydrochloride to form benzaldoxime, followed by dehydration to yield benzonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 2,3-dihydroxy-5-(2-fluorobenzoyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways .
Medicine: In medicine, it is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins .
Mechanism of Action
The mechanism of action of benzonitrile, 2,3-dihydroxy-5-(2-fluorobenzoyl)- involves its interaction with specific molecular targets. The hydroxyl and fluorobenzoyl groups allow it to form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. This can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Benzonitrile, 2-fluoro-: Similar structure but lacks the hydroxyl groups.
Benzonitrile, 2,3,5,6-tetrafluoro-4-hydroxy-: Contains multiple fluorine atoms and a hydroxyl group.
2-Fluoro-5-nitrobenzonitrile: Contains a nitro group instead of hydroxyl groups.
Uniqueness: Benzonitrile, 2,3-dihydroxy-5-(2-fluorobenzoyl)- is unique due to the presence of both hydroxyl and fluorobenzoyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
125629-17-6 |
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Molecular Formula |
C14H8FNO3 |
Molecular Weight |
257.22 g/mol |
IUPAC Name |
5-(2-fluorobenzoyl)-2,3-dihydroxybenzonitrile |
InChI |
InChI=1S/C14H8FNO3/c15-11-4-2-1-3-10(11)13(18)8-5-9(7-16)14(19)12(17)6-8/h1-6,17,19H |
InChI Key |
ZSTLBCUHYUTGRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)O)O)C#N)F |
Origin of Product |
United States |
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